(3-Fluoro-2-iodophenyl)methanol
Overview
Description
(3-Fluoro-2-iodophenyl)methanol is an organic compound with the molecular formula C7H6FIO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-iodophenyl)methanol typically involves the halogenation of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction, where a fluorine and iodine atom are introduced to the benzene ring. The reaction conditions often require the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high efficiency in industrial production .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzyl alcohol derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 3-fluoro-2-iodobenzaldehyde or 3-fluoro-2-iodobenzoic acid.
Reduction: Formation of benzyl alcohol or other dehalogenated derivatives.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used
Scientific Research Applications
(3-Fluoro-2-iodophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Fluoro-2-iodophenyl)methanol involves its interaction with various molecular targets. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can play a role in the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-iodobenzyl alcohol
- 3-Fluoro-2-iodobenzaldehyde
- 3-Fluoro-2-iodobenzoic acid
Uniqueness
(3-Fluoro-2-iodophenyl)methanol is unique due to the combination of fluorine and iodine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
(3-fluoro-2-iodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZKWFZKQVMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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